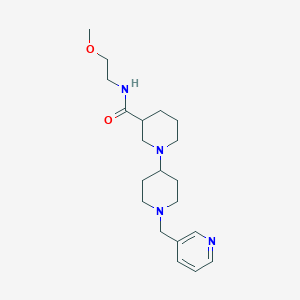![molecular formula C18H22ClN5OS B5367299 N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It is a potent and selective inhibitor of Rac GTPases, which are involved in a variety of cellular processes, including cell migration, invasion, and proliferation. EHT 1864 has been shown to have therapeutic potential in a number of disease models, including cancer, cardiovascular disease, and inflammation.
作用機序
N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864 acts by binding to the switch II region of Rac GTPases, preventing their activation and downstream signaling. This leads to decreased cell migration, invasion, and proliferation in cancer cells, as well as improved cardiac function and reduced inflammation in animal models.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits Rac activation and downstream signaling, leading to decreased cell migration, invasion, and proliferation. In animal models of cardiovascular disease, this compound 1864 improves cardiac function and reduces myocardial infarction size. In addition, this compound 1864 reduces inflammatory responses in various cell types.
実験室実験の利点と制限
The advantages of using N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864 in lab experiments include its potency and selectivity for Rac GTPases, as well as its ability to inhibit downstream signaling pathways. However, the limitations of using this compound 1864 include its potential off-target effects, as well as the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are several future directions for research on N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864. One area of interest is the development of more potent and selective inhibitors of Rac GTPases, which could have therapeutic potential in a variety of disease models. Another area of interest is the investigation of the role of Rac GTPases in other cellular processes, such as autophagy and apoptosis. Finally, the use of this compound 1864 in combination with other therapies, such as chemotherapy or immunotherapy, could have synergistic effects and improve treatment outcomes in cancer patients.
合成法
The synthesis of N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864 involves several steps, starting with the reaction of 2-ethoxybenzylamine with 2-chloroethanethiol to form the intermediate N-(2-ethoxybenzyl)-2-mercaptoethylamine. This intermediate is then reacted with sodium azide to form the tetrazole ring, and subsequently reacted with phenyl isothiocyanate to form the final product, this compound 1864. The synthesis of this compound 1864 has been described in detail in several publications.
科学的研究の応用
N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864 has been used extensively in scientific research to investigate the role of Rac GTPases in various cellular processes. It has been shown to inhibit Rac activation and downstream signaling pathways, leading to decreased cell migration, invasion, and proliferation in cancer cells. This compound 1864 has also been used to study the role of Rac in cardiovascular disease, where it has been shown to improve cardiac function and reduce myocardial infarction size in animal models. In addition, this compound 1864 has been used to study the role of Rac in inflammation, where it has been shown to reduce inflammatory responses in various cell types.
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS.ClH/c1-2-24-17-11-7-6-8-15(17)14-19-12-13-25-18-20-21-22-23(18)16-9-4-3-5-10-16;/h3-11,19H,2,12-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOJUBQHEUOKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)

![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5367231.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![methyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5367255.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5367264.png)

![2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5367271.png)
![N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5367277.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![N-[2-(1-adamantyl)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5367307.png)
![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)